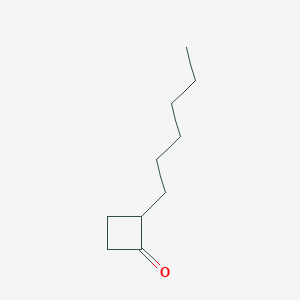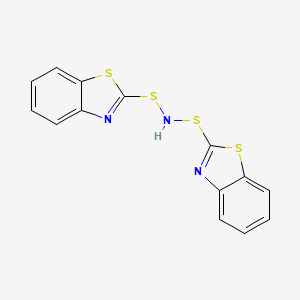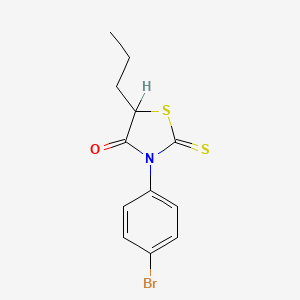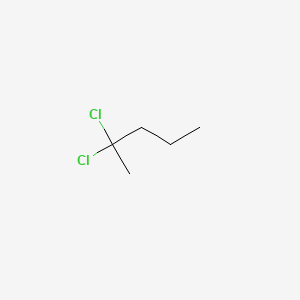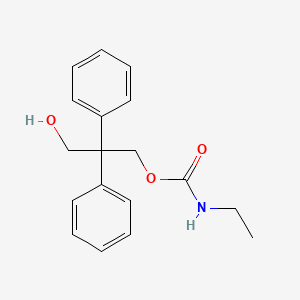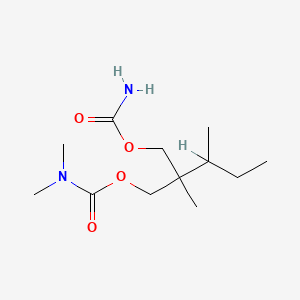![molecular formula C17H13NO2 B14692923 1H,9H-Cyclopenta[2,3]pyrido[2,1-a][1,3]dioxolo[4,5-g]isoquinoline CAS No. 24983-03-7](/img/structure/B14692923.png)
1H,9H-Cyclopenta[2,3]pyrido[2,1-a][1,3]dioxolo[4,5-g]isoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 1H,9H-Cyclopenta[2,3]pyrido[2,1-a][1,3]dioxolo[4,5-g]isoquinoline typically involves multi-step organic reactions. One common method includes the use of dipolar cycloaddition reactions, where isoquinoline, dialkyl acetylenedicarboxylates, and 3-acetyl coumarins are reacted under specific conditions to form the desired compound . The reaction conditions often involve the use of catalysts and controlled temperatures to ensure high yields and purity of the final product. Industrial production methods may scale up these reactions using continuous flow reactors to enhance efficiency and consistency .
Analyse Chemischer Reaktionen
1H,9H-Cyclopenta[2,3]pyrido[2,1-a][1,3]dioxolo[4,5-g]isoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced analogs.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and temperature control to drive the reactions towards the desired products. Major products formed from these reactions include various functionalized derivatives that can be further explored for their chemical and biological properties .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism by which 1H,9H-Cyclopenta[2,3]pyrido[2,1-a][1,3]dioxolo[4,5-g]isoquinoline exerts its effects often involves interaction with DNA through intercalation, leading to disruption of DNA replication and transcription processes . This interaction can trigger apoptosis in cancer cells, making it a promising compound for anticancer therapies. The molecular targets and pathways involved include the activation of caspase-3 and other apoptotic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1H,9H-Cyclopenta[2,3]pyrido[2,1-a][1,3]dioxolo[4,5-g]isoquinoline include other fused heterocyclic systems such as:
Chromeno[3′,4′3,4]pyrido[2,1-a]isoquinolines: These compounds share a similar fused ring structure and have been studied for their biological activities.
5-Pyridin-2-yl-[1,3]dioxolo[4,5-g]isoquinoline: Known for its antitumor activity and DNA interaction properties.
The uniqueness of this compound lies in its specific ring fusion and the resulting electronic and steric properties that influence its reactivity and biological interactions .
Eigenschaften
CAS-Nummer |
24983-03-7 |
|---|---|
Molekularformel |
C17H13NO2 |
Molekulargewicht |
263.29 g/mol |
IUPAC-Name |
5,7-dioxa-13-azapentacyclo[11.7.0.01,17.02,10.04,8]icosa-2,4(8),9,11,14,17,19-heptaene |
InChI |
InChI=1S/C17H13NO2/c1-3-13-4-2-7-18-8-5-12-9-15-16(20-11-19-15)10-14(12)17(13,18)6-1/h1-3,5-10H,4,11H2 |
InChI-Schlüssel |
KYOWHDLGWHFKFD-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=CN2C=CC3=CC4=C(C=C3C25C1=CC=C5)OCO4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


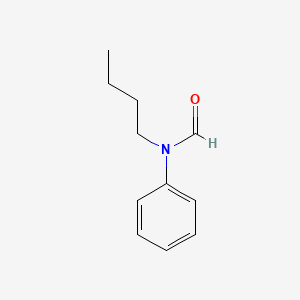

![3-[2-(3,6-Dihydropyridin-1(2H)-yl)ethyl]-1H-indole](/img/structure/B14692850.png)
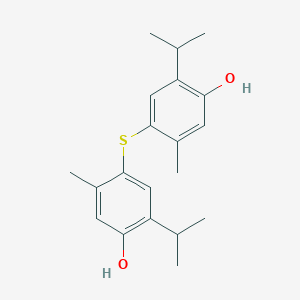
![4-[(E)-(4-Propylphenyl)diazenyl]phenyl heptanoate](/img/structure/B14692867.png)
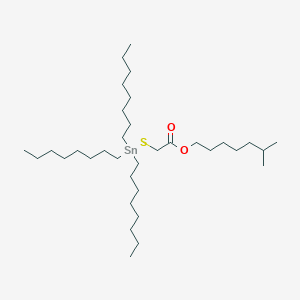
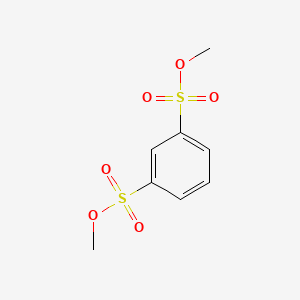
![Methyl 4-[(3-amino-2-hydroxyiminopropyl)-methylamino]benzoate](/img/structure/B14692887.png)
